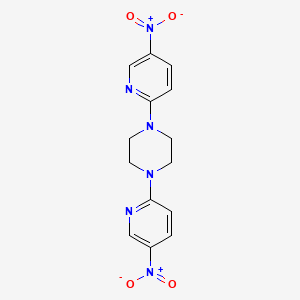
1,4-Bis(5-nitropyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(5-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C14H14N6O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound is characterized by the presence of two nitropyridine groups attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-nitropyridin-2-yl)piperazine typically involves the reaction of piperazine with 5-nitropyridine derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with 5-nitropyridine-2-chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 1,4-Bis(5-aminopyridin-2-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions used.
Aplicaciones Científicas De Investigación
1,4-Bis(5-nitropyridin-2-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by urease-producing bacteria.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a building block for the synthesis of more complex molecules that may have biological activity.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(5-nitropyridin-2-yl)piperazine, particularly in its role as a urease inhibitor, involves the binding of the compound to the active site of the urease enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of urea into ammonia and carbon dioxide, thereby inhibiting its activity. The nitro groups are believed to play a crucial role in the binding affinity and inhibitory activity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3-nitropyridin-2-yl)piperazine: Similar structure but with nitro groups at different positions.
1-(5-Nitropyridin-2-yl)piperazine: Contains only one nitropyridine group.
N-(Pyridin-2-yl)amides: Different functional groups but similar pyridine-based structure.
Uniqueness
1,4-Bis(5-nitropyridin-2-yl)piperazine is unique due to the specific positioning of the nitro groups on the pyridine rings, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its binding affinity to certain enzymes, making it a more potent inhibitor compared to similar compounds.
Propiedades
Número CAS |
74891-72-8 |
|---|---|
Fórmula molecular |
C14H14N6O4 |
Peso molecular |
330.30 g/mol |
Nombre IUPAC |
1,4-bis(5-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H14N6O4/c21-19(22)11-1-3-13(15-9-11)17-5-7-18(8-6-17)14-4-2-12(10-16-14)20(23)24/h1-4,9-10H,5-8H2 |
Clave InChI |
JZWNDXMNLDLXCW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


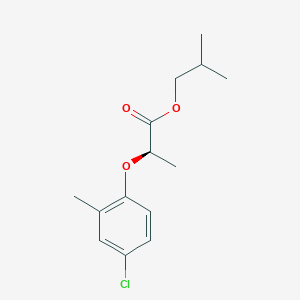
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
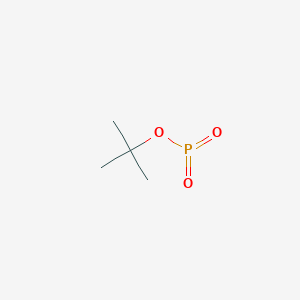
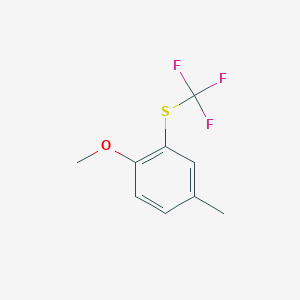
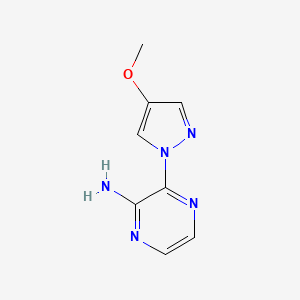

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
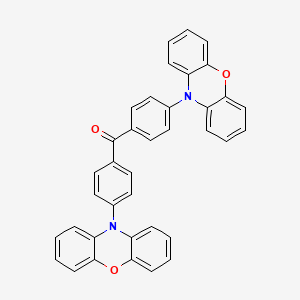
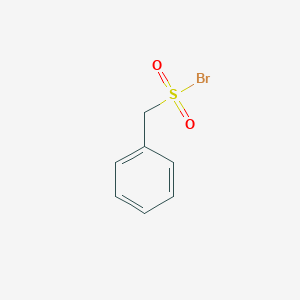
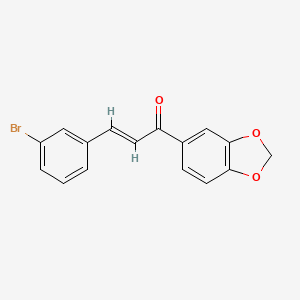
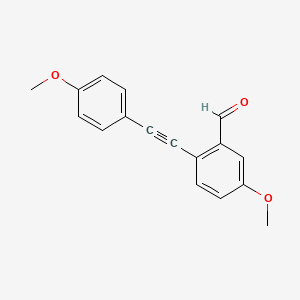
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
